molecular formula C12H15Cl2N3O2 B2367952 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide CAS No. 1039842-02-8

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide

Cat. No. B2367952
CAS RN: 1039842-02-8
M. Wt: 304.17
InChI Key: BNRXERZZOCTDMX-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is a chemical compound that contains a total of 35 bonds, including 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .


Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is characterized by several features. It has 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .


Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide are not available, it’s known that similar compounds can participate in various chemical reactions. For instance, DDQ is known to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide include its molecular structure, which consists of 35 total bonds, 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .

Scientific Research Applications

Monoamine Oxidase Inhibition

A series of N-(2-morpholinoethyl)nicotinamide derivatives, including 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide, have been synthesized and evaluated for their monoamine oxidase (MAO) A and B inhibitory activity. These compounds are found to be potent, selective inhibitors of MAO-A, with implications for treating disorders related to monoamine oxidase activity (Shi et al., 2010).

Herbicidal, Pesticidal, or Fungicidal Agents

Compounds like 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide are known for their biological importance as herbicidal, pesticidal, or fungicidal agents. They display specific structural features such as intermolecular hydrogen bonding, which contribute to their biological activity (Jethmalani et al., 1996).

Corrosion Inhibition

Mannich base derivatives of nicotinamide, including 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide, have been studied as corrosion inhibitors for metals in acidic environments. These compounds show significant inhibition efficiency, suggesting their potential application in protecting metal surfaces from corrosion (Jeeva et al., 2017).

Supramolecular Chemistry

Nicotinamide derivatives like 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide have been employed in the synthesis of supramolecular structures. These compounds form specific geometrical arrangements and bonding networks, which are of interest in the study of crystal structures and molecular interactions (Halaška et al., 2013).

Enzymatic Activity and Inhibition

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide derivatives are used in studies investigating their impact on enzymatic activities. They have been found to influence processes like DNA repair synthesis and drug metabolism, providing insights into molecular mechanisms in biological systems (Berger & Sikorski, 1980), (Schenkman et al., 1967).

Mechanism of Action

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is listed as a drug in the Therapeutic Target Database . It’s likely to interact with biological targets such as Monoamine oxidase type A (MAO-A), which preferentially oxidizes biogenic amines such as 5-hydroxytryptamine (5-HT), norepinephrine, and epinephrine .

properties

IUPAC Name

5,6-dichloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O2/c13-10-7-9(8-16-11(10)14)12(18)15-1-2-17-3-5-19-6-4-17/h7-8H,1-6H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRXERZZOCTDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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